![molecular formula C12H15BN2O4 B1375342 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid CAS No. 1326715-94-9](/img/structure/B1375342.png)
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid, or (1-(t-Boc)-Pyr-3-yl)boronic acid, is a boronic acid derivative of pyrrolo[2,3-c]pyridine. This compound has been used in a variety of scientific research applications, as well as in laboratory experiments.
科学的研究の応用
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. This protection is crucial to prevent unwanted reactions that may occur due to the multiple reactive groups present in amino acid ionic liquids (AAILs). The Boc group ensures that the amino acids can be used efficiently as reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Targeted Protein Degradation
The rigid structure of the compound makes it suitable as a linker in the development of proteolysis targeting chimeras (PROTACs). These are molecules designed to induce the degradation of specific proteins. The compound can be used to connect the ligand for the target protein with the ligand for an E3 ubiquitin ligase, thus facilitating the targeted protein’s degradation .
作用機序
Target of Action
Boronic acids and their derivatives are known to be involved in various biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .
Mode of Action
The compound (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers its organic group to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid may participate, is a key step in various biochemical pathways . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and tolerance of various functional groups .
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed in a basic aqueous environment and requires a palladium catalyst . Additionally, the compound’s stability might be affected by factors such as temperature and pH .
特性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-4-5-14-6-10(8)15/h4-7,17-18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNINLFIEPKJOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid | |
CAS RN |
1326715-94-9 |
Source


|
| Record name | 1-Boc-pyrrolo[2,3-c]pyridine-3-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





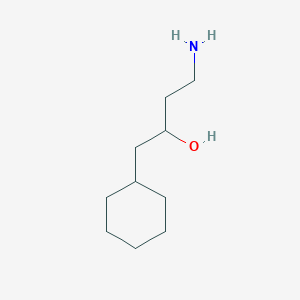
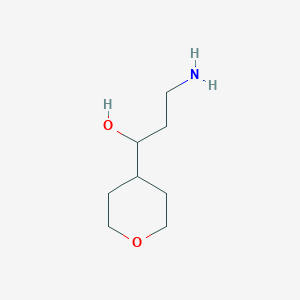
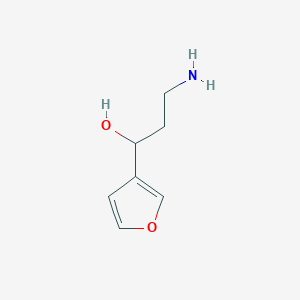
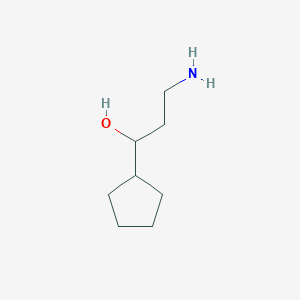
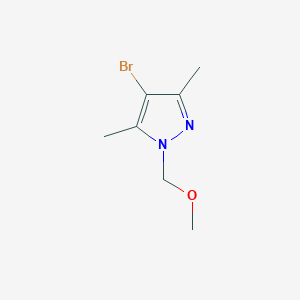
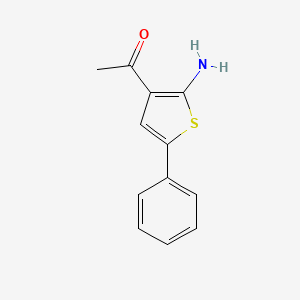
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
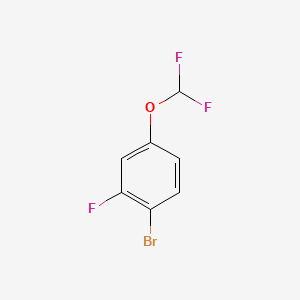
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
